Spiro[3.4]octan-5-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Spiro[3.4]octan-5-amine hydrochloride is a chemical compound with the molecular formula C8H16ClN and a molecular weight of 161.67 g/mol . It is characterized by a spirocyclic structure, which consists of two rings connected through a single carbon atom. This compound is primarily used in research and development, particularly in the fields of organic and medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of spiro[3One common method involves the reaction of a suitable cyclohexanone derivative with an amine under acidic conditions to form the spirocyclic amine . The hydrochloride salt is then formed by treating the amine with hydrochloric acid.
Industrial Production Methods
While specific industrial production methods for spiro[3The process may be optimized for higher yields and purity through the use of advanced purification techniques and continuous flow reactors .
Analyse Chemischer Reaktionen
Types of Reactions
Spiro[3.4]octan-5-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce secondary or tertiary amines .
Wissenschaftliche Forschungsanwendungen
Spiro[3.4]octan-5-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and spirocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and as a reference standard in pharmaceutical testing.
Wirkmechanismus
The mechanism of action of spiro[3.4]octan-5-amine hydrochloride involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The spirocyclic structure provides rigidity and three-dimensionality, which can enhance binding affinity to target proteins and enzymes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spiro[3.4]octan-1-amine hydrochloride: Similar in structure but with the amine group at a different position.
Spiroindole and Spirooxindole: These compounds have spirocyclic structures fused with indole or oxindole moieties and are known for their biological activities.
Uniqueness
Spiro[3.4]octan-5-amine hydrochloride is unique due to its specific spirocyclic structure and the position of the amine group, which can influence its reactivity and biological activity. Its distinct three-dimensional shape allows for unique interactions with biological targets, making it a valuable compound in research and development .
Eigenschaften
Molekularformel |
C8H16ClN |
---|---|
Molekulargewicht |
161.67 g/mol |
IUPAC-Name |
spiro[3.4]octan-8-amine;hydrochloride |
InChI |
InChI=1S/C8H15N.ClH/c9-7-3-1-4-8(7)5-2-6-8;/h7H,1-6,9H2;1H |
InChI-Schlüssel |
ZLIWEWXXRGKWPR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C2(C1)CCC2)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.